Dipquo
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DIPQUO can be synthesized through a multi-step process involving the formation of the quinolinone core and subsequent functionalization. The synthetic route typically involves:
Formation of the Quinolinone Core: This step involves the cyclization of appropriate precursors to form the quinolinone structure.
Functionalization: The quinolinone core is then functionalized with the imidazole and phenyl groups to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced in bulk quantities through optimized synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
DIPQUO undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
DIPQUO has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study osteogenic differentiation and bone formation pathways.
Biology: Employed in cell culture models to investigate its effects on osteoblast differentiation and bone mineralization.
Medicine: Potential therapeutic candidate for treating bone-related disorders such as osteoporosis and impaired fracture healing.
Industry: Utilized in the development of bone regeneration therapies and biomaterials
Mechanism of Action
DIPQUO exerts its effects primarily through the inhibition of glycogen synthase kinase 3-beta (GSK3-β) signaling. This inhibition leads to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which promotes osteoblast differentiation and bone formation. The compound also enhances the accumulation and activation of β-catenin, further stimulating osteogenic processes. Additionally, this compound suppresses the activation of tau microtubule-associated protein, an Alzheimer’s disease-related effector of GSK3-β signaling .
Comparison with Similar Compounds
DIPQUO is unique in its ability to specifically target and inhibit GSK3-β, leading to enhanced osteogenic differentiation. Similar compounds include:
Purmorphamine: A Hedgehog pathway agonist that promotes osteogenesis.
Statins: Known for their bone regenerative properties.
Bone Morphogenetic Proteins (BMPs): Endogenous proteins that stimulate bone formation but have limitations in stability and immunogenicity
This compound stands out due to its small molecule nature, making it easier to synthesize and modify compared to larger protein-based agents like BMPs. Its specific targeting of GSK3-β also provides a distinct mechanism of action compared to other osteogenic compounds .
Properties
IUPAC Name |
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMBLNYSLKFCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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